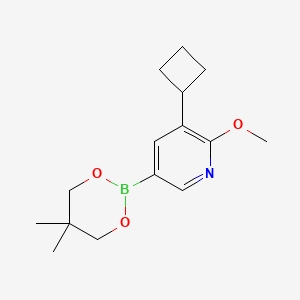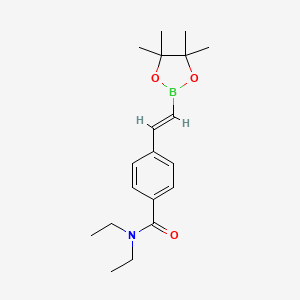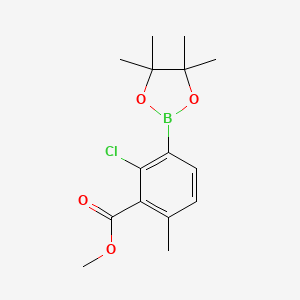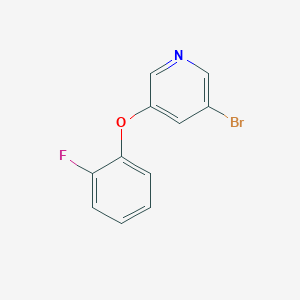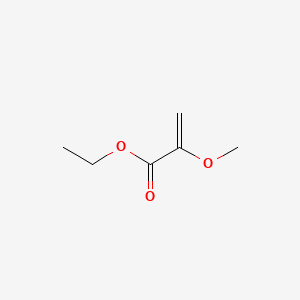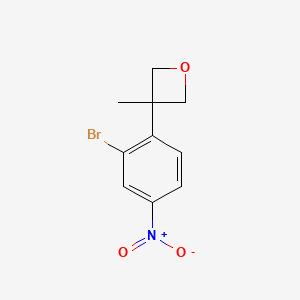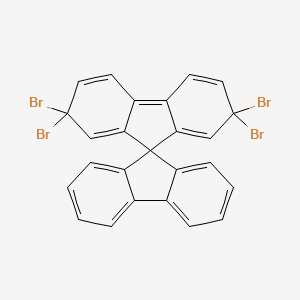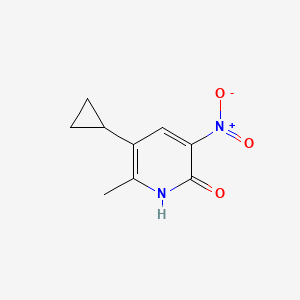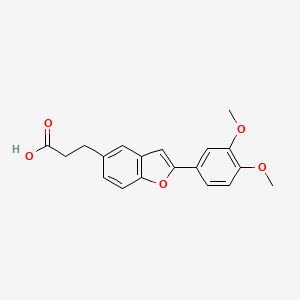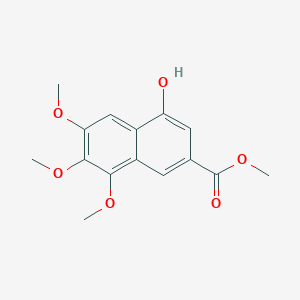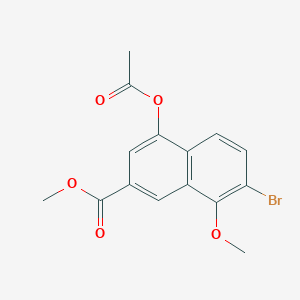
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester is a complex organic compound with a molecular formula of C14H11BrO4. This compound is characterized by the presence of a naphthalene ring substituted with acetyloxy, bromo, and methoxy groups, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester typically involves multiple steps. One common method includes the bromination of 2-naphthalenecarboxylic acid followed by esterification and acetylation reactions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research on this compound includes its potential use in developing pharmaceuticals due to its bioactive properties.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester exerts its effects involves interactions with specific molecular targets. The ester and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The bromine atom may also play a role in modulating the compound’s reactivity and selectivity in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid, methyl ester: Similar structure but lacks the acetyloxy, bromo, and methoxy groups.
4-Acetyloxy-2-naphthoic acid: Contains the acetyloxy group but differs in the position and presence of other substituents.
7-Bromo-2-naphthoic acid: Similar bromine substitution but lacks the ester and methoxy groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C15H13BrO5 |
|---|---|
Poids moléculaire |
353.16 g/mol |
Nom IUPAC |
methyl 4-acetyloxy-7-bromo-8-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13BrO5/c1-8(17)21-13-7-9(15(18)20-3)6-11-10(13)4-5-12(16)14(11)19-2/h4-7H,1-3H3 |
Clé InChI |
ACCKXDRGUCNXSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=CC2=C1C=CC(=C2OC)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)
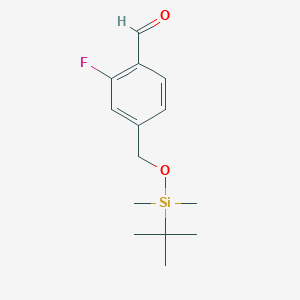
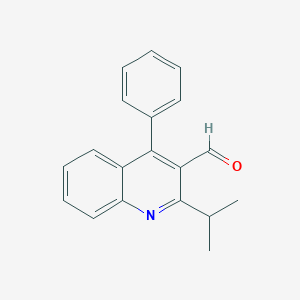
![1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923785.png)
